[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane
Overview
Description
H-89 dihydrochloride is a potent and selective inhibitor of cyclic AMP-dependent protein kinase A (PKA). It is widely used in scientific research due to its ability to inhibit PKA with an IC50 value of 48 nM . This compound also exhibits mild inhibitory effects on other kinases such as protein kinase G (PKG) and protein kinase C (PKC) .
Mechanism of Action
Mode of Action
It is known that the compound is involved in the synthesis of bisoprolol fumarate, an important beta-blocker agent . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
The compound is a key intermediate in the synthesis of bisoprolol fumarate . The synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol, a precursor to this compound, is influenced by three main parameters: 2-isopropoxy ethanol/4-hydroxybenzyl alcohol molar ratio, reaction time, and temperature
Pharmacokinetics
Its molecular weight is 26634 , which could influence its pharmacokinetic properties. The impact of these properties on the compound’s bioavailability is yet to be determined.
Result of Action
It is known that the compound is involved in the synthesis of bisoprolol fumarate, an important beta-blocker agent
Preparation Methods
Synthetic Routes and Reaction Conditions
H-89 dihydrochloride is synthesized through a multi-step process involving the reaction of isoquinoline derivatives with bromocinnamylamine. The key steps include:
Formation of Isoquinoline Sulfonamide: The reaction of isoquinoline with sulfonyl chloride to form isoquinoline sulfonamide.
Bromination: Bromination of cinnamylamine to form p-bromocinnamylamine.
Coupling Reaction: Coupling of isoquinoline sulfonamide with p-bromocinnamylamine to form H-89.
Dihydrochloride Formation: Conversion of H-89 to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of H-89 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically obtained as a lyophilized powder .
Chemical Reactions Analysis
Types of Reactions
H-89 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: H-89 dihydrochloride can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Major Products
The major products formed from these reactions include substituted isoquinoline derivatives and modified sulfonamides .
Scientific Research Applications
H-89 dihydrochloride is extensively used in various fields of scientific research:
Chemistry: As a selective inhibitor of PKA, it is used to study kinase activity and signal transduction pathways.
Biology: It is employed in cell biology to investigate the role of PKA in cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: H-89 dihydrochloride is used in pharmacological studies to explore potential therapeutic targets for diseases involving dysregulated PKA activity, such as cancer and cardiovascular diseases.
Industry: In the biotechnology industry, it is used in the development of kinase inhibitors and other therapeutic agents
Comparison with Similar Compounds
Similar Compounds
H-8: Another isoquinoline sulfonamide derivative, less potent than H-89 in inhibiting PKA.
Rp-cAMPS: A cyclic AMP analog that inhibits PKA by preventing cAMP binding.
PKA Inhibitor Peptide: A peptide-based inhibitor that specifically targets PKA.
Uniqueness of H-89 Dihydrochloride
H-89 dihydrochloride is unique due to its high selectivity and potency for PKA inhibition. It is 30 times more potent than H-8 and exhibits a broader range of kinase inhibition compared to other PKA inhibitors .
Properties
IUPAC Name |
2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXODTOQINKROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568313 | |
Record name | 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66722-57-4 | |
Record name | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66722-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-[[2-(isopropoxy)ethoxy]methyl]phenoxy]-2,3-epoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFA9B358BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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